molecular formula C9H7ClN2O2 B1453338 (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1216700-90-1

(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1453338
CAS No.: 1216700-90-1
M. Wt: 210.62 g/mol
InChI Key: SEQZQBBTYPCPRO-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The molecular architecture of this compound represents a sophisticated example of fused heterocyclic chemistry, characterized by the fusion of a five-membered imidazole ring with a six-membered pyridine ring. The compound's structural complexity is further enhanced by the presence of a chlorine atom at the 7-position and an acetic acid moiety attached to the 2-position of the imidazopyridine core. The Simplified Molecular Input Line Entry System representation of this compound is documented as O=C(O)CC1=CN2C=CC(Cl)=CC2=N1, which precisely defines the connectivity and arrangement of atoms within the molecular framework.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as imidazo[1,2-a]pyridine, indicating the specific fusion pattern between the imidazole and pyridine rings. The numerical designation [1,2-a] specifies that the nitrogen atom at position 1 of the imidazole ring is connected to the carbon atom at position 2 of the pyridine ring, while the carbon at position 2 of the imidazole connects to the nitrogen at position 1 of the pyridine ring. The chlorine substituent at position 7 and the acetic acid group at position 2 complete the structural description, resulting in the full chemical name this compound.

The three-dimensional molecular geometry exhibits planar characteristics typical of aromatic heterocyclic systems, with the chlorine atom introducing electronic effects that influence both the chemical reactivity and physical properties of the compound. The carboxylic acid functionality provides a polar, ionizable group that significantly affects solubility characteristics and potential intermolecular interactions. Spectroscopic analysis techniques, including Nuclear Magnetic Resonance and Infrared spectroscopy, are routinely employed to confirm the structural integrity and purity of synthesized samples.

Property Value Reference
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Chemical Abstracts Service Number 1216700-90-1
MDL Number MFCD11840277
SMILES Code O=C(O)CC1=CN2C=CC(Cl)=CC2=N1

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of imidazo[1,2-a]pyridine chemistry, which has experienced significant advancement over the past several decades. The imidazo[1,2-a]pyridine scaffold gained prominence following early synthetic methodologies that demonstrated the feasibility of constructing these fused heterocyclic systems through various chemical transformations. The systematic exploration of substituent effects and positional variations led to the investigation of chlorinated derivatives and their corresponding carboxylic acid analogs.

The synthetic approaches to imidazo[1,2-a]pyridine derivatives have evolved considerably, with researchers developing increasingly sophisticated methodologies for introducing specific functional groups at desired positions. The incorporation of chlorine substituents at the 7-position represents part of broader structure-activity relationship studies aimed at understanding the influence of halogen substitution on chemical and biological properties. The development of methods for introducing acetic acid functionalities at the 2-position reflects the ongoing interest in creating derivatives with enhanced solubility and potential for further chemical modification.

Modern synthetic strategies for accessing this compound and related compounds typically involve multi-step sequences that begin with appropriately substituted starting materials. These synthetic pathways often employ condensation reactions between alpha-haloketones and substituted aminopyridines, followed by subsequent functional group transformations to introduce the desired acetic acid moiety. The optimization of reaction conditions, including temperature, solvent selection, and catalyst choice, has been crucial for achieving acceptable yields and purity levels in the preparation of this compound.

The characterization and documentation of this compound in chemical databases and literature represents part of the systematic cataloging of heterocyclic compounds that has accelerated with advances in analytical chemistry and computational methods. The assignment of unique identifiers, such as the Chemical Abstracts Service number and MDL number, facilitates precise identification and cross-referencing in scientific literature and commercial databases.

Significance in Heterocyclic Chemistry

The significance of this compound within the field of heterocyclic chemistry extends beyond its individual structural characteristics to encompass its role as a representative member of a therapeutically important class of compounds. Imidazo[1,2-a]pyridine derivatives have been recognized as privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities that include antimicrobial, anticonvulsant, and anticancer properties. The specific structural features present in this compound, particularly the chlorine substitution and carboxylic acid functionality, contribute to its potential utility in structure-activity relationship studies.

The electronic properties imparted by the chlorine atom at the 7-position significantly influence the overall reactivity profile of the molecule. Chlorine substitution introduces electron-withdrawing effects that alter the electron density distribution throughout the aromatic system, thereby affecting both nucleophilic and electrophilic substitution reactions. This electronic modulation has important implications for the design of derivatives with specific chemical and biological properties, making chlorinated imidazopyridines valuable synthetic intermediates.

The presence of the acetic acid moiety at the 2-position provides multiple opportunities for further chemical elaboration through standard carboxylic acid chemistry. This functional group can serve as a handle for amide bond formation, esterification reactions, and other transformations that enable the construction of more complex molecular architectures. The ionizable nature of the carboxylic acid group also influences the compound's physicochemical properties, including solubility, membrane permeability, and potential for hydrogen bonding interactions.

Research into imidazo[1,2-a]pyridine derivatives has revealed their potential applications in materials science, particularly in the development of fluorescent compounds and organic semiconductors. The aromatic character and extended conjugation present in these systems contribute to interesting photophysical properties that can be fine-tuned through appropriate substitution patterns. The incorporation of electron-withdrawing groups such as chlorine can significantly impact the optical and electronic properties of these materials.

Biological Activity Imidazo[1,2-a]pyridine Derivatives Reference
Antimicrobial Demonstrated activity against various bacterial and fungal strains
Anticonvulsant Effective in seizure prevention models
Anticancer Cytotoxic activity against multiple cancer cell lines
Anti-inflammatory Reduction of inflammatory markers
Antiviral Activity against various viral targets

Properties

IUPAC Name

2-(7-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQZQBBTYPCPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Approach (Groebke–Blackburn–Bienaymé and Ugi Reactions)

A recent study demonstrated an efficient synthesis of substituted imidazo[1,2-a]pyridine-containing heterocyclic acids, including derivatives related to this compound, using a tandem of Groebke–Blackburn–Bienaymé and Ugi multicomponent reactions.

Key steps:

  • Step 1: Groebke–Blackburn–Bienaymé Reaction

    • Reactants: 2-amino-5-chloropyridine, an aldehyde derivative (e.g., 4-formylbenzoic acid), and tert-butyl isocyanide.
    • Conditions: Stirring at room temperature in dimethylformamide (DMF) with catalytic HClO4 for 24 hours.
    • Outcome: Formation of a heterocyclic acid intermediate with the imidazo[1,2-a]pyridine core bearing a carboxylic acid group.
  • Step 2: Ugi Four-Component Reaction

    • Reactants: The heterocyclic acid intermediate, aldehydes, primary amines, and isocyanides.
    • Conditions: Stirring in methanol at 50 °C for 24–48 hours.
    • Outcome: Formation of peptidomimetic products incorporating the imidazo[1,2-a]pyridine acid.

Yields: The Groebke–Blackburn–Bienaymé reaction yields the heterocyclic acid intermediate in approximately 76%, while the subsequent Ugi reaction yields products in the range of 28–72% depending on reactants.

Comparative Data Table of Preparation Methods

Method Key Reactants Reaction Conditions Yield (%) Notes
Groebke–Blackburn–Bienaymé + Ugi 2-amino-5-chloropyridine, aldehydes, isocyanides DMF, RT 24 h (step 1); Methanol, 50 °C, 24–48 h (step 2) 28–76 (intermediates and products) Multicomponent, flexible, direct acid incorporation
α-Bromination + Cyclization Substituted ethanones, NBS, 2-aminopyridine Reflux 2–5 h (bromination); RT 3 h (cyclization) Good yield, high purity Two-step, classical, suitable for various substitutions
Halogenation + Functionalization (Patent) Imidazopyridine intermediates, halogenating agents Reflux in 1,2-dichloroethane, pH control Up to 89% (intermediate), 50% (final) Industrially scalable, multi-step, requires careful pH control

Research Findings and Notes

  • The multicomponent reaction approach offers a modular and versatile route to synthesize this compound derivatives, enabling rapid library generation for biological screening.
  • The α-bromination and cyclization method is well-established, providing high purity products suitable for crystallographic studies and further functionalization.
  • Patented methods emphasize scalability and industrial applicability, focusing on optimized yields and purification protocols.
  • Solubility issues of intermediates in some methods require solvent optimization, e.g., use of DMSO or DMF for better dissolution.
  • Temperature and reaction time are critical parameters influencing yields and product purity, with mild conditions preferred to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions: (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different functionalized derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents into the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the ring structure .

Scientific Research Applications

(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, which can result in therapeutic outcomes .

Comparison with Similar Compounds

Positional Isomers: Chloro Substituent Variations

  • (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic Acid
    • Molecular Formula : C₉H₇ClN₂O₂ (same as target compound).
    • Key Difference : Chloro group at the 5-position instead of 7.
    • CAS Number : 1215412-60-4 .
    • Impact : Altered electronic distribution and steric effects may influence receptor binding or metabolic stability.

Functional Group Modifications

  • 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Molecular Formula: C₈H₅ClN₂O₂. Key Difference: Carboxylic acid group replaces acetic acid. Applications: Used in metal-organic frameworks or as a ligand in coordination chemistry.
  • N-Substituted Imidazo[1,2-a]pyridine-2-acetamides Key Difference: Acetamide group instead of acetic acid. Synthesis: Condensation with amines under optimized conditions .

Halogen and Substituent Variations

  • 6,8-Dichloro Derivatives Example: 2-(4-(6,8-Dichloro-3-(2-(dipropylamino)-2-oxoethyl)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid. Key Features: Additional chloro substituents and phenoxy/dipropylamino groups. Biological Activity: Demonstrated high affinity for the translocator protein (TSPO) (1.2 nM) and cytotoxicity in cancer cell lines (MCF7, U87, LoVo) .
  • Fluoro and Trifluoromethyl Analogs

    • Examples :
  • 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1359655-87-0).
  • 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 367500-93-4) .
    • Impact : Fluorine substituents enhance metabolic stability and membrane permeability.

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Key Applications/Activity
(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid C₉H₇ClN₂O₂ 7-Cl, acetic acid 210.62 Pharmaceutical impurity, drug conjugates
(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid C₉H₇ClN₂O₂ 5-Cl, acetic acid 210.62 Structural isomer with potential varied bioactivity
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 7-Cl, carboxylic acid 196.59 Ligand in coordination chemistry
6,8-Dichloro-phenoxy derivative C₂₄H₂₃Cl₂N₃O₅ 6,8-Cl, phenoxy, dipropylamino 512.37 TSPO ligand, anticancer activity
7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₅FN₂O₂ 7-F, carboxylic acid 180.14 Enhanced metabolic stability

Biological Activity

(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of the Compound

This compound features an imidazole ring fused with a pyridine ring, which contributes to its unique biochemical properties. Its structure allows for interactions with various enzymes and proteins, making it a subject of interest in drug discovery and development.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways. It has been reported to inhibit certain kinases, affecting phosphorylation states of proteins and altering cell signaling pathways.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors. This interaction can lead to changes in the transcription of genes related to cellular metabolism and proliferation.
  • Cellular Effects : The compound affects various cellular processes, including apoptosis and cell cycle regulation. At lower concentrations, it may promote beneficial cellular functions, while higher doses can induce toxicity.

The biochemical properties of this compound are significant for its biological activity:

  • Stability : The compound remains stable under specific laboratory conditions but can degrade over time, which impacts its long-term efficacy in biological systems.
  • Dosage Effects : Research indicates that the effects of this compound vary significantly with dosage. Lower doses are associated with therapeutic benefits, while higher doses can lead to adverse effects such as cellular apoptosis or necrosis.

Anticancer Activity

Studies have shown that this compound exhibits potential anticancer properties. For instance:

  • In vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis through specific signaling pathways .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties:

  • It exhibited bacteriostatic activity against certain strains of bacteria at higher concentrations, indicating potential use as an antimicrobial agent .

Case Study 1: Inhibition of Kinases

In a study examining the inhibition of kinases by this compound, researchers found that the compound effectively reduced kinase activity in vitro. This reduction led to decreased phosphorylation levels of key proteins involved in cancer cell survival pathways.

Case Study 2: Gene Expression Modulation

Another study focused on the modulation of gene expression by this compound. Researchers observed that treatment with this compound altered the expression levels of genes associated with apoptosis and cell cycle regulation in human cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison is provided below:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundYesModerateKinase inhibition, gene modulation
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acidYesWeakSimilar mechanisms as above
(5-Chloroimidazo[1,2-a]pyridin-3-yl)acetic acidNoModeratePrimarily antimicrobial

Q & A

Q. What are the recommended synthetic routes for (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. For example, Dylong et al. (2016) demonstrated similar methods for imidazo[1,2-a]pyrimidine analogs, achieving high purity through chromatographic purification . Alternative approaches include coupling reactions under reflux conditions with catalysts like palladium to enhance yield, as reported in studies on structurally related chloroimidazo derivatives .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on X-ray crystallography to confirm molecular geometry and substituent positioning. Spectroscopic methods include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and the acetic acid moiety (singlet at ~δ 3.9 ppm for CH₂).
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group. Dylong et al. (2016) provided detailed crystallographic data for analogous compounds, including bond lengths and angles critical for validating synthetic outcomes .

Q. What are the key spectral markers for identifying this compound?

  • Mass Spectrometry : Molecular ion peak at m/z 226.6 (M+H)+, consistent with the formula C₈H₆ClN₂O₂ .
  • ¹H NMR : Distinct splitting patterns for the imidazo-pyridine ring protons and the acetic acid CH₂ group.
  • UV-Vis : Absorption maxima (~270–300 nm) due to π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How can molecular docking simulations optimize the biological targeting of this compound?

AutoDock Vina is recommended for predicting binding modes with targets like P2X3 receptors. Key parameters include:

  • Grid Box : Centered on the receptor’s binding pocket (e.g., 20 ų dimensions).
  • Scoring Function : Adjust Lamarckian genetic algorithm settings to balance accuracy and computational cost. Trott & Olson (2009) validated this approach, achieving improved binding affinity predictions over older methods . For this compound, prioritize hydrogen bonding with residues (e.g., Lys127 in P2X3) and hydrophobic interactions with the chloro-substituted ring .

Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Assay Standardization : Use uniform pH (e.g., 7.4 for physiological relevance) and solvent systems (e.g., DMSO concentration <1%).
  • Cross-Validation : Compare in vitro (e.g., IC₅₀) and in silico (docking scores) results to identify outliers.
  • DFT Calculations : Analyze electronic effects (e.g., chloro substituent’s electron-withdrawing impact) to explain reactivity discrepancies. El Bakri et al. (2018) applied Hirshfeld surface analysis to resolve spectral vs. crystallographic data mismatches in related compounds .

Q. How does the electronic environment of the chloro substituent influence the reactivity of this compound?

The electron-withdrawing chloro group at position 7 increases electrophilicity at adjacent carbons, facilitating nucleophilic substitution or cross-coupling reactions. Density Functional Theory (DFT) studies quantify charge distribution, showing enhanced positive charge at C-3 (~+0.25 e), making it a hotspot for modifications. This aligns with reactivity trends observed in halogenated imidazo-pyridines .

Methodological Notes

  • Contradiction Handling : When conflicting bioactivity arises, replicate experiments under controlled conditions (e.g., fixed temperature/pH) and use statistical tools (e.g., ANOVA) to assess variability .
  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst lot) meticulously, as minor variations significantly impact yields in heterocyclic syntheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
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(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.